molecular formula C14H15NO B2602944 N-(3-Phenylcyclobutyl)but-2-ynamide CAS No. 2411306-83-5

N-(3-Phenylcyclobutyl)but-2-ynamide

Cat. No.: B2602944
CAS No.: 2411306-83-5
M. Wt: 213.28
InChI Key: HWMWFOCRRQVSNR-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Phenylcyclobutyl)but-2-ynamide (CAS 2411306-83-5) is a synthetic organic compound featuring a defined rigid structure, characterized by a cyclobutane core substituted with a phenyl group and a but-2-ynamide function . The stereochemistry, specifically the (1r,3r) relative configuration, confers a distinct three-dimensional geometry that is crucial for specific interactions with biological targets . This structural motif is highly advantageous in medicinal chemistry and drug discovery research, particularly serving as a valuable scaffold in the development of enzyme inhibitors or receptor ligands . The ynamide group provides a unique reactive site for further functionalization, enabling precise structural diversification through reactions such as cycloadditions . The conformational rigidity of this compound can promote increased affinity and selectivity for a target protein by reducing non-productive conformers . As such, this compound is a high-value intermediate for the synthesis of more complex bioactive compounds. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-phenylcyclobutyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-14(16)15-13-9-12(10-13)11-7-4-3-5-8-11/h3-5,7-8,12-13H,9-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMWFOCRRQVSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylcyclobutyl)but-2-ynamide typically involves the reaction of 3-phenylcyclobutylamine with but-2-ynoic acid or its derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylcyclobutyl)but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Azides.

Mechanism of Action

The mechanism of action of N-(3-Phenylcyclobutyl)but-2-ynamide involves its ability to participate in various chemical reactions due to its polarized triple bond. This polarization facilitates interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The compound can also undergo radical reactions, where the triple bond is cleaved to form reactive intermediates that can further react to form complex structures .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the alkyne, enhancing covalent binding to enzymes like GPX4 .
  • Synthetic Yields : Yields for but-2-ynamide derivatives range from 54% to 92%, influenced by steric factors and reaction conditions (e.g., tert-butylphenyl derivatives show higher yields due to improved solubility) .
Anti-ZIKV Activity ():
  • Compound 3 : Demonstrated anti-ZIKV activity with a quinazoline core and fluoro-methoxy substituents. DFT calculations revealed a small HOMO-LUMO gap (~4.1 eV), indicating high chemical reactivity for target engagement .
  • Comparison : The alkyne group enables covalent interactions with viral proteases, while the quinazoline core provides rigidity for binding pocket accommodation.
SARS-CoV-2 3CLpro Inhibition ():
  • Compound 9l: Achieved 90% yield and potent inhibition via covalent binding to the protease’s catalytic cysteine. The isoquinolin-4-yl group enhances π-π stacking with the enzyme’s hydrophobic residues .
GPX4 Inhibition ():
  • Compound 9 : The thiophen-2-yl and chloro-methoxyphenyl groups facilitate membrane penetration and redox modulation, critical for inducing ferroptosis in cancer cells .

Physicochemical and Electronic Properties

Table 2: Electronic and Thermodynamic Properties
Compound HOMO-LUMO Gap (eV) IR Stretches (cm⁻¹) Thermodynamic Stability (DFT) Reference
Anti-ZIKV Compound 3 ~4.1 1670 (C≡C), 1250 (C-N) High (ΔG < 0)
GPX4 Inhibitor 9 ~3.8 1695 (C=O), 1650 (C≡C) Moderate

Key Findings :

  • Lower HOMO-LUMO gaps correlate with higher reactivity, as seen in anti-ZIKV compounds .
  • IR data confirm the presence of critical functional groups (e.g., C≡C stretches at ~1670 cm⁻¹) .

Q & A

Basic Research Questions

Q. How can N-(3-Phenylcyclobutyl)but-2-ynamide be synthesized and structurally characterized in laboratory settings?

  • Methodological Answer : The synthesis typically involves a multi-step process, including condensation reactions using condensing agents (e.g., carbodiimides) and purification via column chromatography. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C NMR) to confirm regiochemistry and functional groups. Infrared (IR) spectroscopy validates carbonyl (C=O) and alkyne (C≡C) stretches. For example, 1^1H NMR peaks near δ 2.0–2.5 ppm may indicate cyclobutyl protons, while alkyne protons are often absent due to symmetry .

Q. What computational methods are recommended for analyzing the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G basis set is widely used. This approach evaluates HOMO-LUMO gaps (indicating chemical reactivity) and molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites. For instance, anti-ZIKV analogs of this compound showed HOMO-LUMO gaps <5 eV, suggesting high reactivity . The inclusion of exact exchange terms in functionals improves thermochemical accuracy, critical for energy calculations .

Advanced Research Questions

Q. How can researchers investigate the pharmacological potential of this compound against viral targets?

  • Methodological Answer : In vitro antiviral assays (e.g., plaque reduction neutralization tests) combined with molecular docking against viral proteases (e.g., ZIKV NS2B-NS3) can identify binding affinities. Structural analogs of this compound have shown anti-ZIKV activity by disrupting viral replication cycles . Additionally, neurotransmitter receptor modulation assays (e.g., dopamine/serotonin uptake inhibition) may reveal CNS applications .

Q. What strategies should be employed to resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in IR or NMR data often arise from solvent effects, anharmonic vibrations, or functional limitations. To resolve these:

  • Compare computed IR spectra (using scaled vibrational frequencies) with experimental data.
  • Apply polarizable continuum models (PCM) in DFT to account for solvent interactions.
  • Validate computational models with X-ray crystallography or variable-temperature NMR to assess conformational flexibility .

Q. What experimental approaches are used to study the conformational flexibility of the cyclobutyl and phenyl groups in this compound?

  • Methodological Answer : Variable-temperature 1^1H NMR can detect dynamic processes (e.g., ring puckering in cyclobutyl groups) through line-shape analysis. X-ray crystallography provides static snapshots of molecular geometry, while molecular dynamics (MD) simulations predict time-dependent conformational changes. For example, anti-ZIKV analogs exhibited rigid core rings but flexible side chains, influencing binding kinetics .

Q. How can thermodynamic parameters (e.g., Gibbs free energy, enthalpy) be calculated for reactions involving this compound?

  • Methodological Answer : Use DFT-derived thermochemical corrections (e.g., zero-point energy, enthalpy, entropy) with functionals like B3LYP. The Colle-Salvetti correlation-energy formula, integrated into modern DFT codes, improves accuracy for atomization energies and proton affinities. For instance, B3LYP achieves <3 kcal/mol deviations in thermochemical data for similar organics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.